
7-(4-chlorobutoxy)-4aH-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-chlorobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H14ClNO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by a quinolinone core structure with a 4-chlorobutoxy substituent at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. This reaction is carried out under controlled conditions, often below 45°C, to ensure the formation of the desired product . The intermediate product is then purified using a resin treatment in an alcohol solvent, such as methanol, to remove impurities .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are often purified using advanced techniques such as chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
7-(4-chlorobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: The quinolinone core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinone derivatives, while oxidation and reduction can modify the quinolinone core.
科学研究应用
7-(4-chlorobutoxy)-4aH-quinolin-2-one has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as brexpiprazole, which is used for the treatment of schizophrenia and major depressive disorder.
Chemical Research: The compound is used in the study of quinolinone derivatives and their chemical properties.
Biological Studies: Researchers use it to investigate the biological activity of quinolinone compounds and their potential therapeutic applications.
作用机制
The mechanism of action of 7-(4-chlorobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for brexpiprazole, the compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity modulates neurotransmitter levels in the brain, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound is structurally similar but differs in the saturation of the quinolinone core.
7-hydroxyquinolin-2-one: The precursor in the synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
属性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC 名称 |
7-(4-chlorobutoxy)-4aH-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |
InChI 键 |
RFQNTSDVDCKDKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=O)C=CC21)OCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
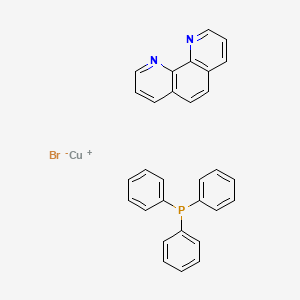
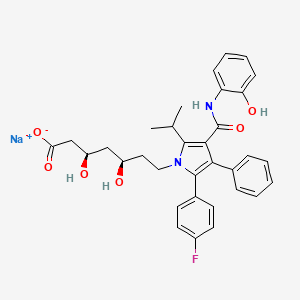

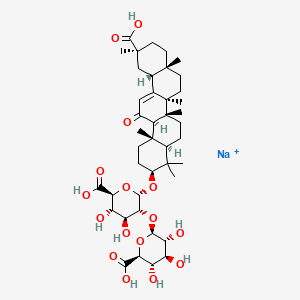

![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
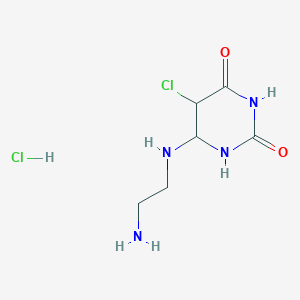
![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
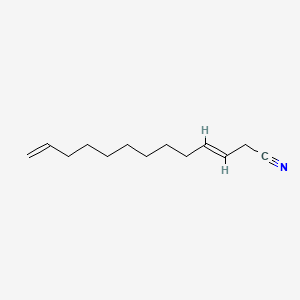
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
